molecular formula C10H13BrClN B7829801 {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide

{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide

Cat. No.: B7829801
M. Wt: 262.57 g/mol
InChI Key: PXIFRIRRLPAHRP-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide is an organic compound with the chemical formula C11H12ClN. This compound is known for its unique structural features, which include a cyclopropyl group attached to a chlorophenyl ring and a methylamine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide typically involves a multi-step process:

    Formation of 1-(4-Chlorophenyl)cyclopropane Methanol: This step involves the reaction of 4-chlorophenone with cyclopropane methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the cyclopropane ring.

    Reduction to 1-(4-Chlorophenyl)cyclopropylmethanamine: The intermediate 1-(4-Chlorophenyl)cyclopropane methanol is then subjected to a reduction reaction using ammonia gas.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)cyclopropane Methanol: An intermediate in the synthesis of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide.

    1-(4-Chlorophenyl)cyclopropylmethanamine: The amine derivative formed during the reduction step.

    4-Chlorophenone: The starting material for the synthesis.

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its diverse chemical and biological properties .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.BrH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIFRIRRLPAHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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